1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid
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Overview
Description
1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the indole derivative reacts with carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 1-(3-Chlorobenzyl)-3-carboxy-1H-indole-2-carboxylic acid
Reduction: 1-(3-Chlorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylic acid
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It can be used in the study of indole-based biological processes and as a probe for investigating enzyme-substrate interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
1-(3-Chlorobenzyl)-1H-indole-2-carboxylic acid: Lacks the formyl group, which may affect its reactivity and biological activity.
1-(3-Chlorobenzyl)-3-methyl-1H-indole-2-carboxylic acid: Contains a methyl group instead of a formyl group, which may influence its chemical properties and applications.
1-(3-Chlorobenzyl)-3-nitro-1H-indole-2-carboxylic acid: Contains a nitro group, which may enhance its electron-withdrawing properties and affect its reactivity.
The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties, setting it apart from other similar indole derivatives.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-formylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-12-5-3-4-11(8-12)9-19-15-7-2-1-6-13(15)14(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRBVQJKRJDMOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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